

# "Dimethyl 2-(thiophen-2-ylmethyl)malonate" discovery and history

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## Compound of Interest

Compound Name: *Dimethyl 2-(thiophen-2-ylmethyl)malonate*

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## Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **Dimethyl 2-(thiophen-2-ylmethyl)malonate**, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. While a detailed historical account of its specific discovery is not prominent in the scientific literature, its synthesis and significance are rooted in the well-established principles of malonic ester synthesis and the continued exploration of thiophene-containing molecules as privileged structures in drug discovery. This document outlines the presumptive synthetic pathway, contextual history, and key data pertaining to this compound and its close analogs.

### Introduction and Historical Context

The discovery of **Dimethyl 2-(thiophen-2-ylmethyl)malonate** is not attributed to a singular event or individual but is rather a logical outcome of the advancement of organic synthesis methodologies, specifically the malonic ester synthesis. This powerful carbon-carbon bond-forming reaction allows for the conversion of malonic esters into a wide array of substituted carboxylic acids.<sup>[1][2]</sup> The core principle of this synthesis, the alkylation of the acidic methylene

group of a malonate, has been a fundamental tool in organic chemistry since the late 19th century.

The specific interest in **Dimethyl 2-(thiophen-2-ylmethyl)malonate** arises from the significant role of the thiophene moiety in medicinal chemistry.[3][4] Thiophene and its derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[5][6] The thiophene ring is a bioisostere of the benzene ring, offering similar aromaticity while introducing unique electronic properties and hydrogen bonding capabilities through its sulfur atom.[4] This has led to the incorporation of thiophene in numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[3][7]

Therefore, the synthesis of **Dimethyl 2-(thiophen-2-ylmethyl)malonate** can be understood as part of a broader effort to create novel building blocks for the synthesis of complex, biologically active molecules that leverage the favorable properties of the thiophene scaffold.[4]

## Physicochemical and Spectroscopic Data

Quantitative data for **Dimethyl 2-(thiophen-2-ylmethyl)malonate** is not extensively reported in publicly accessible databases. However, data for the closely related diethyl ester, Diethyl 2-(thiophen-2-ylmethyl)malonate, provides valuable comparative information.

Table 1: Physicochemical Properties

Property	Dimethyl 2-(thiophen-2-ylmethyl)malonate	Diethyl 2-(thiophen-2-ylmethyl)malonate	Dimethyl malonate (Parent Compound)
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>4</sub> S	C <sub>12</sub> H <sub>16</sub> O <sub>4</sub> S[8]	C <sub>5</sub> H <sub>8</sub> O <sub>4</sub> [9]
Molecular Weight	~240.28 g/mol	256.32 g/mol [10]	132.12 g/mol [9]
CAS Number	Not assigned	26420-00-8[8]	108-59-8[9]
Boiling Point	Data not available	Data not available	180 °C at 1,026 hPa[9]
Melting Point	Data not available	Data not available	-61.9 °C[9]
LogP (calculated)	Data not available	2.033[8]	Data not available

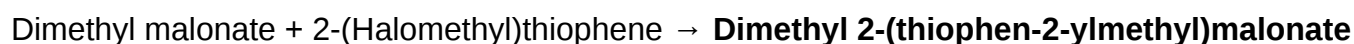
Table 2: Spectroscopic Data (Predicted/Representative)

Spectrum	Dimethyl 2-(thiophen-2-ylmethyl)malonate (Predicted)	Dimethyl malonate (Experimental)
<sup>1</sup> H NMR	Specific data not publicly available. Expected signals would include singlets for the two methoxy groups, a triplet for the methine proton, a doublet for the methylene protons adjacent to the thiophene ring, and multiplets for the thiophene protons.	δ (ppm): 3.75 (s, 6H, OCH <sub>3</sub> ), 3.40 (s, 2H, CH <sub>2</sub> )[11]
<sup>13</sup> C NMR	Specific data not publicly available.	δ (ppm): 167.5 (C=O), 52.5 (OCH <sub>3</sub> ), 41.5 (CH <sub>2</sub> )
IR Spectroscopy	Specific data not publicly available. Expected characteristic peaks would include C=O stretching (ester) around 1730-1750 cm <sup>-1</sup> , C-O stretching, and peaks corresponding to the thiophene ring.	Major peaks (cm <sup>-1</sup> ): ~2960 (C-H stretch), ~1740 (C=O stretch), ~1440, ~1200 (C-O stretch)[12][13]

## Presumptive Synthesis: The Malonic Ester Synthesis

The most direct and widely used method for the preparation of **Dimethyl 2-(thiophen-2-ylmethyl)malonate** is the malonic ester synthesis.[14][15] This reaction proceeds via the alkylation of dimethyl malonate with a suitable 2-methylthiophene halide.

The overall transformation is as follows:



## Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for malonic ester synthesis.<sup>[14][16]</sup>

### Materials:

- Dimethyl malonate
- 2-(Chloromethyl)thiophene or 2-(Bromomethyl)thiophene
- Sodium methoxide (NaOMe) or other suitable base (e.g., sodium ethoxide)
- Anhydrous methanol or ethanol
- Diethyl ether or other suitable extraction solvent
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

### Procedure:

- **Enolate Formation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.05 equivalents) in anhydrous methanol. To this solution, add dimethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodiomalonic ester enolate.<sup>[16][17]</sup>
- **Alkylation:** To the solution of the enolate, add 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene (1.0 equivalent) dropwise. The reaction is typically exothermic. After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.<sup>[16][17]</sup>
- **Work-up:** Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **Dimethyl 2-(thiophen-2-ylmethyl)malonate**.

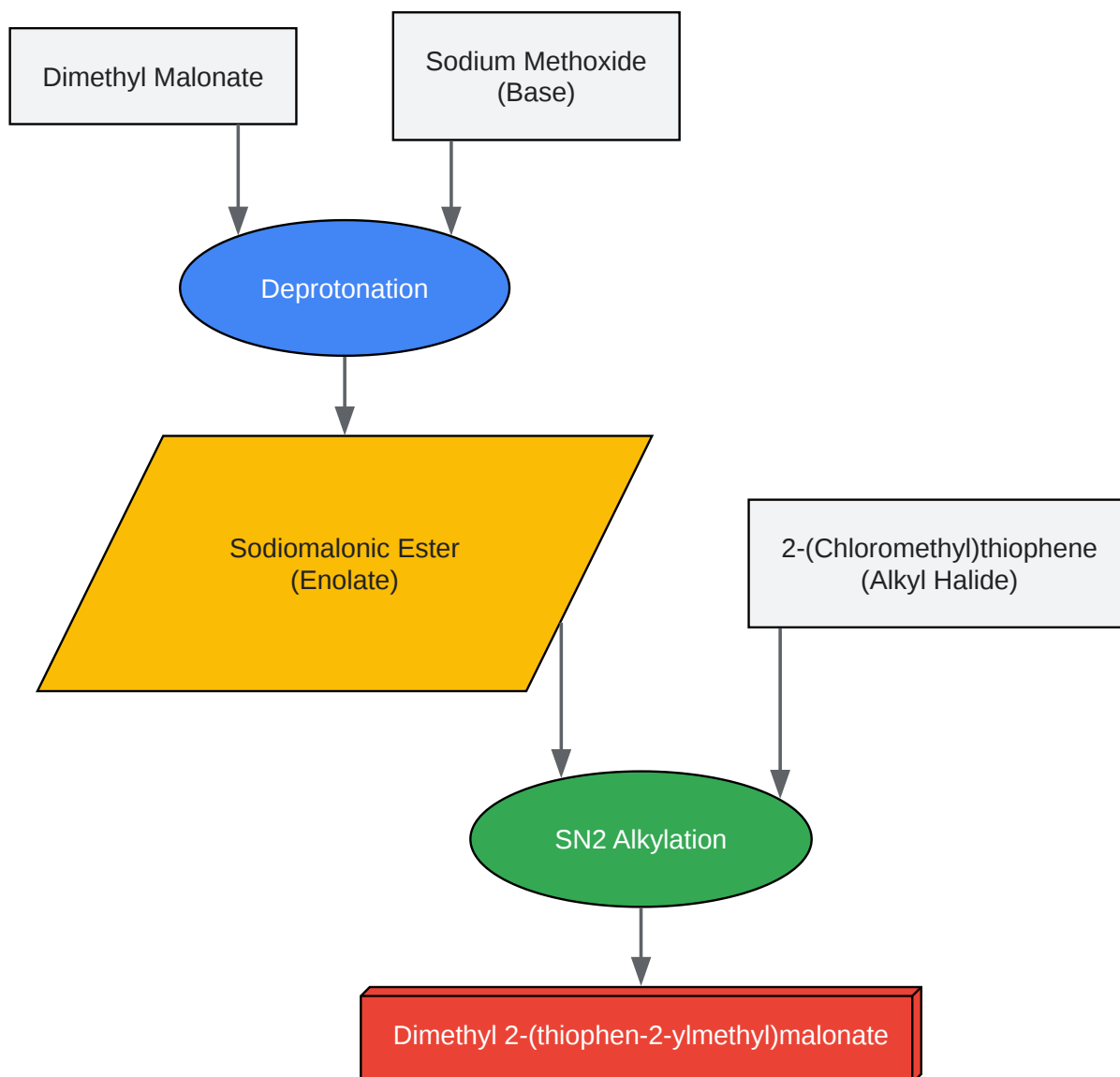
## Mandatory Visualizations

### Signaling Pathways

As **Dimethyl 2-(thiophen-2-ylmethyl)malonate** is primarily a synthetic intermediate, there are no established signaling pathways in which it is a key modulator. Its biological significance lies in the molecules that can be synthesized from it.

### Experimental Workflow and Logical Relationships

The synthesis of **Dimethyl 2-(thiophen-2-ylmethyl)malonate** via the malonic ester synthesis can be represented as a logical workflow.



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Caption: Workflow for the synthesis of **Dimethyl 2-(thiophen-2-ylmethyl)malonate**.

## Applications in Drug Development

**Dimethyl 2-(thiophen-2-ylmethyl)malonate** serves as a versatile intermediate for the synthesis of more complex molecules. The two ester functionalities can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a substituted propanoic acid. This

resulting carboxylic acid can then be converted into amides, larger esters, or other functional groups, making it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The presence of the thiophene ring makes these derivatives particularly attractive for developing novel therapeutics.[6]

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